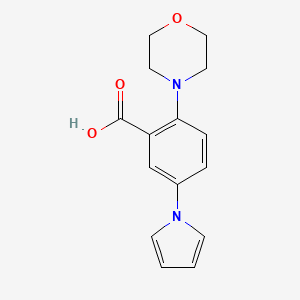

2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >40.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-yl-5-pyrrol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c18-15(19)13-11-12(16-5-1-2-6-16)3-4-14(13)17-7-9-20-10-8-17/h1-6,11H,7-10H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANQJKFVOUAXTCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N3C=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384638 | |

| Record name | 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>40.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26731334 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

690632-76-9 | |

| Record name | 2-(4-Morpholinyl)-5-(1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=690632-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid: Core Properties and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical and structural properties of the heterocyclic compound 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. While this molecule is commercially available, it remains a largely uncharacterized agent in the public scientific literature. This document consolidates available data and provides expert insights into its potential for further investigation. Drawing parallels from structurally related compounds, we will explore plausible synthetic routes, predict its fundamental chemical behavior, and propose avenues for future research into its biological activity. This guide is intended to serve as a foundational resource for researchers interested in exploring the potential of this and similar scaffolds in medicinal chemistry and drug discovery.

Introduction and Molecular Overview

This compound is a unique small molecule that incorporates three key pharmacophores: a benzoic acid moiety, a morpholine ring, and a pyrrole ring. This combination of functional groups suggests a potential for diverse biological activities. The benzoic acid group provides a handle for salt formation and potential interactions with carboxylate-binding domains in proteins. The morpholine ring, a common feature in many approved drugs, can enhance aqueous solubility and metabolic stability. The pyrrole ring, a five-membered aromatic heterocycle, is a versatile building block in medicinal chemistry, known to participate in various biological interactions.

The exploration of novel chemical entities with unique structural motifs is a cornerstone of modern drug discovery. The subject of this guide, with its distinct combination of functional groups, represents an intriguing starting point for the development of new therapeutic agents.

Physicochemical and Structural Properties

A summary of the known and predicted properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for designing relevant experiments.

| Property | Value | Source |

| IUPAC Name | 2-morpholin-4-yl-5-(1H-pyrrol-1-yl)benzoic acid | PubChem[1] |

| CAS Number | 690632-76-9 | Fluorochem[2] |

| Molecular Formula | C₁₅H₁₆N₂O₃ | PubChem[1] |

| Molecular Weight | 272.3 g/mol | CookeChem[2] |

| Canonical SMILES | C1COCCN1C2=C(C=C(C=C2)N3C=CC=C3)C(=O)O | PubChem[1] |

| XLogP3 (Predicted) | 1.6 | PubChem[1] |

| Solubility (Experimental) | >40.8 µg/mL (at pH 7.4) | PubChem[1] |

| Purity (Commercial) | Typically ≥97% | CookeChem[2] |

Structural Elucidation:

The chemical structure of this compound is presented in Figure 1.

Figure 1: Chemical structure of this compound.

Synthesis and Chemical Reactivity

Proposed Retrosynthetic Pathway

Figure 2: Proposed retrosynthetic analysis.

Suggested Synthetic Protocol

A potential forward synthesis based on this retrosynthesis would involve the following key steps:

-

Nucleophilic Aromatic Substitution: Reaction of a suitable 2-chloro-5-nitrobenzoic acid ester with morpholine to introduce the morpholine moiety.

-

Nitro Group Reduction: Reduction of the nitro group to an amine, for example, using catalytic hydrogenation (H₂/Pd-C) or a reducing agent like tin(II) chloride.

-

Paal-Knorr Pyrrole Synthesis: Condensation of the resulting aniline with 2,5-dimethoxytetrahydrofuran in an acidic medium to form the pyrrole ring.

-

Ester Hydrolysis: Saponification of the ester group to yield the final carboxylic acid product.

This proposed pathway is a standard and reliable method for the synthesis of similar compounds and serves as a strong starting point for any researcher aiming to synthesize this molecule.

Potential Biological Activity and Therapeutic Applications: An Outlook

Given the absence of published biological data for this compound, its potential therapeutic applications can be inferred from the known activities of structurally related compounds.

-

Anticancer Potential: The morpholine moiety is present in several kinase inhibitors used in oncology. For instance, recent studies have highlighted the anticancer activity of novel 2-morpholino-4-anilinoquinoline derivatives[3]. The pyrrole ring is also a key component of various anticancer agents.

-

Antimicrobial Activity: Pyrrole derivatives have a long history as antimicrobial agents[4]. The combination of the pyrrole and benzoic acid motifs could lead to compounds with activity against a range of bacterial and fungal pathogens.

-

Anti-inflammatory Properties: Benzoic acid derivatives are known to possess anti-inflammatory activity. The synthesis of novel benzoic acid derivatives as potent anti-inflammatory agents is an active area of research[5].

Proposed Experimental Workflows

For researchers interested in investigating the properties and potential applications of this compound, the following experimental workflows are recommended.

Workflow for Physicochemical Characterization

References

- 1. This compound | C15H16N2O3 | CID 2814298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-morpholino-5-(1H-pyrrol-1-yl)benzoic Acid: Synthesis, Analysis, and Biological Context

This guide provides a comprehensive technical overview of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid, a heterocyclic compound of interest in medicinal chemistry. We will delve into its chemical structure, a plausible synthetic route, and a multi-faceted analytical approach for its characterization. Furthermore, we will explore its potential biological significance, particularly as a potential inhibitor of phosphoinositide 3-kinases (PI3Ks), based on its structural motifs and related patent literature.

Molecular Architecture and Physicochemical Properties

This compound is a moderately complex organic molecule featuring a central benzoic acid core. This core is substituted with a morpholine ring at the 2-position and a pyrrole ring at the 5-position. This unique arrangement of heterocyclic and aromatic moieties imparts specific physicochemical properties that are crucial for its potential biological activity.

| Property | Value | Source |

| IUPAC Name | 2-morpholin-4-yl-5-(1H-pyrrol-1-yl)benzoic acid | PubChem[1] |

| CAS Number | 690632-76-9 | PubChem[1] |

| Molecular Formula | C₁₅H₁₆N₂O₃ | PubChem[1] |

| Molecular Weight | 272.30 g/mol | PubChem[1] |

| Solubility | >40.8 µg/mL (at pH 7.4) | PubChem[1] |

The presence of the carboxylic acid group suggests that the molecule's solubility will be pH-dependent. The morpholine and pyrrole rings contribute to its overall polarity and potential for hydrogen bonding, which are key determinants of its interaction with biological targets.

Figure 1: Chemical Structure of this compound.

Synthesis Pathway: A Plausible Retrosynthetic Approach

A potential retrosynthetic analysis suggests the key bond formations would be the installation of the morpholine and pyrrole moieties onto a suitably functionalized benzoic acid derivative.

Figure 2: A plausible retrosynthetic pathway for the target compound.

Proposed Experimental Protocol:

This protocol is a hypothetical sequence based on common organic synthesis reactions.

-

Step 1: Nitration of a suitable benzoic acid precursor. This would introduce a nitro group, which can later be reduced to an amine for the pyrrole synthesis.

-

Step 2: Nucleophilic Aromatic Substitution. The installation of the morpholine ring can be achieved via a nucleophilic aromatic substitution reaction on a fluorinated benzoic acid derivative.

-

Step 3: Reduction of the Nitro Group. The nitro group is then reduced to an amine, for example, using catalytic hydrogenation.

-

Step 4: Paal-Knorr Pyrrole Synthesis. The resulting aniline derivative can then be reacted with 2,5-dimethoxytetrahydrofuran under acidic conditions to form the pyrrole ring.

-

Step 5: Ester Hydrolysis. If the synthesis was carried out on an ester of the benzoic acid for protecting the carboxylic acid group, a final hydrolysis step would be required to yield the target compound.

Comprehensive Analytical Characterization

A rigorous analytical workflow is essential to confirm the identity, purity, and structure of the synthesized this compound. This involves a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR would be employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzoic acid and pyrrole rings, as well as the methylene protons of the morpholine ring. The chemical shifts and coupling constants would provide valuable information about the substitution pattern and connectivity of the molecule.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing signals for all the unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbons of the aromatic and heterocyclic rings would be particularly diagnostic.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

-

C=O stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

-

C-N stretch: Bands in the fingerprint region associated with the morpholine and pyrrole rings.

-

C-H stretch: Signals for aromatic and aliphatic C-H bonds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecule, which can be used to confirm its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS can provide valuable structural information. The fragmentation pattern would likely involve cleavage of the morpholine and pyrrole rings, as well as loss of CO₂ from the carboxylic acid group.

Figure 3: A typical analytical workflow for the characterization of the target compound.

Biological Context and Potential as a PI3K Inhibitor

The structural features of this compound, particularly the presence of the morpholine ring, are commonly found in inhibitors of the phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

Several patents, including WO2005066133, disclose series of morpholino-substituted aromatic compounds as PI3K inhibitors. These compounds often function by competing with ATP for binding to the kinase domain of the PI3K enzyme. The morpholine oxygen is thought to form a key hydrogen bond with the hinge region of the kinase domain, a common interaction for many kinase inhibitors.

While specific biological data for this compound is not publicly available, its structural similarity to known PI3K inhibitors strongly suggests that it may possess similar activity. Further investigation, including in vitro kinase assays and cell-based proliferation assays, would be necessary to confirm this hypothesis and to determine its potency and selectivity against different PI3K isoforms.

Figure 4: The potential mechanism of action within the PI3K signaling pathway.

Conclusion and Future Directions

This compound is a molecule with significant potential in the field of drug discovery, particularly as a scaffold for the development of PI3K inhibitors. This guide has outlined its chemical structure, a plausible synthetic route, and a comprehensive analytical strategy for its characterization.

Future research should focus on the following areas:

-

Optimization of the synthetic protocol to improve yields and scalability.

-

Full experimental characterization of the compound, including the publication of its spectral data.

-

In-depth biological evaluation to confirm its activity as a PI3K inhibitor, determine its isoform selectivity, and assess its anti-proliferative effects in relevant cancer cell lines.

-

Structure-activity relationship (SAR) studies to explore how modifications to the core structure affect its biological activity.

By pursuing these avenues of research, the full potential of this compound as a therapeutic agent can be explored.

References

Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide to the potential mechanism of action of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. It is important to note that as of the date of this publication, there is no publicly available scientific literature detailing the specific biological targets or the precise mechanism of action for this particular chemical entity. The information presented herein is a synthesis of established knowledge regarding the bioactivities of its core chemical scaffolds—the morpholino-substituted benzoic acid and the pyrrole moieties—to provide a rational framework for future investigation.

Introduction

This compound, identified by CAS number 690632-76-9 and ChEMBL ID CHEMBL1307487, is a synthetic organic compound featuring a unique combination of a benzoic acid core, a morpholine substituent, and a pyrrole ring.[1] While the specific biological profile of this molecule remains uncharacterized in the public domain, its structural components are prevalent in a multitude of biologically active compounds. This guide will, therefore, explore the plausible mechanisms of action by dissecting the known pharmacological activities of its constituent chemical motifs. We will propose potential biological targets and signaling pathways that this molecule may modulate, and provide detailed, exemplary experimental protocols to facilitate the investigation of its bioactivity.

Deconstructing the Molecule: A Scaffold-Based Approach to Postulating Mechanism of Action

The structure of this compound suggests several avenues for biological interaction. The presence of the pyrrole ring, a key pharmacophore in numerous drugs, hints at potential anticancer, antimicrobial, and antiviral activities.[2][3] Concurrently, the substituted benzoic acid framework is a common feature in compounds targeting inflammation and metabolic disorders.[4][5]

Potential Biological Targets and Signaling Pathways

Based on the known activities of its scaffolds, we can hypothesize several potential mechanisms of action for this compound.

1. Modulation of Inflammatory Pathways:

The benzoic acid moiety is a well-established scaffold in non-steroidal anti-inflammatory drugs (NSAIDs). It is plausible that this compound could interact with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases. Furthermore, some benzoic acid derivatives have been shown to act as antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in leukocyte trafficking during inflammation.[4]

References

- 1. BioAssays - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChem's BioAssay Database - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChem BioAssay: 2017 update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bioactivity-Guided Screening of Antimicrobial Secondary Metabolites from Antarctic Cultivable Fungus Acrostalagmus luteoalbus CH-6 Combined with Molecular Networking - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Potential Biological Activity Spectrum of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. In the absence of extensive direct experimental data for this specific molecule, this paper synthesizes information based on the well-documented pharmacophoric properties of its constituent chemical motifs: the morpholine ring, the pyrrole ring, and the benzoic acid group. By examining the established roles of these fragments in medicinal chemistry, we extrapolate a theoretical biological activity spectrum for the title compound. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical spaces for therapeutic intervention. We will delve into the potential for this compound to exhibit anticancer, anti-inflammatory, and antimicrobial properties, and propose detailed experimental workflows for its comprehensive biological evaluation.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, meticulously designed to interact with specific biological targets, remain at the forefront of this endeavor. The compound this compound (Figure 1) presents an intriguing scaffold, combining three key chemical moieties known for their diverse biological activities. While this specific molecule is cataloged under identifiers such as CID 2814298 in PubChem and CHEMBL1307487 in ChEMBL, a thorough review of the public scientific literature reveals a notable absence of dedicated studies on its biological effects.[1]

This guide, therefore, embarks on a predictive exploration of its potential therapeutic applications. By dissecting the molecule into its fundamental components—morpholine, pyrrole, and benzoic acid—we can construct a scientifically grounded hypothesis regarding its biological activity spectrum. This approach, rooted in the principles of medicinal chemistry and structure-activity relationships (SAR), provides a roadmap for future investigations into this promising compound.

Figure 1: Chemical Structure of this compound

Caption: Chemical structure and properties of this compound.

Deconstruction of the Scaffold: A Trio of Bioactive Moieties

The predicted biological activity of this compound is a composite of the functionalities inherent to its three primary structural components.

The Morpholine Ring: A Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a ubiquitous heterocyclic motif found in numerous approved drugs and clinical candidates. Its saturated, non-planar structure imparts favorable physicochemical properties, including improved aqueous solubility and metabolic stability. The nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets.

-

Anticancer Activity: Morpholine derivatives have demonstrated significant potential as anticancer agents. For instance, the morpholino group is a key component of the PI3K inhibitor, GDC-0941 (Fosdagrocorat), and the DNA-PK inhibitor, M3814 (Peposertib). The morpholine oxygen can enhance binding to the hinge region of kinases, a common target in oncology.

-

Anti-inflammatory and Analgesic Properties: The presence of a morpholine ring is associated with anti-inflammatory and analgesic effects in various chemical scaffolds. This is attributed to its ability to modulate the activity of enzymes and receptors involved in inflammatory pathways.

-

Antimicrobial Activity: Several compounds incorporating a morpholine moiety have been reported to possess antibacterial and antifungal activities.

The Pyrrole Ring: A Versatile Heterocycle with Diverse Bioactivities

The pyrrole ring, a five-membered aromatic heterocycle, is a fundamental structural unit in many natural products and synthetic drugs.[2] Its electron-rich nature allows it to participate in various non-covalent interactions with biological macromolecules.

-

Anticancer and Antitumor Properties: Pyrrole-containing compounds have a long history in cancer research. For example, pyrrolo[2,1-c][1][3]benzodiazepines are a class of potent antitumor antibiotics.[4] The pyrrole nucleus can be found in kinase inhibitors and compounds that disrupt protein-protein interactions.

-

Antimicrobial Spectrum: The pyrrole scaffold is present in several natural and synthetic antimicrobial agents.[2] These compounds can exert their effects through various mechanisms, including the inhibition of essential enzymes and disruption of cell membranes.

-

Enzyme Inhibition: The pyrrole ring is a versatile scaffold for the design of enzyme inhibitors. For instance, pyrrole derivatives have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.

The Benzoic Acid Moiety: A Key Pharmacophore

Benzoic acid and its derivatives are widely recognized for their biological activities and are present in many pharmaceutical agents. The carboxylic acid group can act as a hydrogen bond donor and acceptor and can form salt bridges with basic residues in protein binding pockets.

-

Anti-inflammatory Action: The classic example of a benzoic acid derivative with anti-inflammatory properties is aspirin (acetylsalicylic acid). The carboxylic acid group is often crucial for the inhibition of cyclooxygenase (COX) enzymes.

-

Antimicrobial Effects: Benzoic acid itself is used as a preservative due to its antimicrobial properties.[5] This activity is generally attributed to the disruption of microbial cell membranes and the inhibition of key metabolic enzymes.

-

Modulation of Nuclear Receptors: Certain benzoic acid derivatives have been shown to modulate the activity of nuclear receptors, which are involved in a wide range of physiological processes.

The Synergistic Potential: A Hypothetical Biological Activity Spectrum

The combination of the morpholine, pyrrole, and benzoic acid moieties in a single molecule suggests several potential avenues for biological activity. The specific arrangement of these groups in this compound could lead to novel and potent interactions with biological targets.

Table 1: Postulated Biological Activities and Potential Molecular Targets

| Predicted Biological Activity | Potential Molecular Target(s) | Rationale based on Structural Motifs |

| Anticancer | Kinases (e.g., PI3K, AKT, mTOR), DNA-PK, Topoisomerases | The morpholine ring is a known kinase hinge-binder. The pyrrole and benzoic acid groups can provide additional binding interactions. |

| Anti-inflammatory | COX-1/COX-2, 5-LOX, Pro-inflammatory cytokine pathways (e.g., NF-κB) | The benzoic acid moiety is a classic feature of NSAIDs. The morpholine and pyrrole rings could enhance potency and selectivity. |

| Antibacterial | DNA gyrase, Topoisomerase IV, Bacterial cell wall synthesis enzymes | Pyrrole and morpholine derivatives have established antibacterial activities. The carboxylic acid could aid in cell penetration. |

| Antifungal | Fungal cell membrane components, Ergosterol biosynthesis enzymes | The lipophilic nature of the pyrrole and the potential membrane-disrupting effects of the benzoic acid could contribute to antifungal activity. |

Proposed Experimental Workflows for Biological Characterization

To validate the theoretical biological activity spectrum of this compound, a systematic and multi-tiered experimental approach is recommended.

Initial High-Throughput Screening (HTS)

A broad-based HTS campaign is the logical first step to identify the most promising areas of biological activity.

Diagram 1: High-Throughput Screening Workflow

Caption: A generalized workflow for high-throughput screening.

Step-by-Step Protocol for HTS:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Assay Plate Preparation: Utilize a panel of diverse biological assays, including:

-

Anticancer: A panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel). Cell viability can be assessed using assays like MTT or CellTiter-Glo®.

-

Anti-inflammatory: Enzyme-based assays for COX-1/COX-2 and 5-LOX. Cell-based assays to measure the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in stimulated immune cells (e.g., macrophages).

-

Antimicrobial: Broth microdilution assays to determine the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria and fungal strains.

-

-

Compound Dispensing: Use automated liquid handling systems to dispense the compound into the assay plates at a single high concentration (e.g., 10 µM).

-

Assay Execution: Add cells, enzymes, or reagents to the assay plates and incubate under appropriate conditions.

-

Data Acquisition: Measure the assay signal using a plate reader.

-

Data Analysis: Identify "hits" where the compound shows significant activity compared to controls.

-

Hit Confirmation and Dose-Response: Re-test the hits in the same assays to confirm activity. Perform serial dilutions of the compound to generate dose-response curves and determine IC50 or EC50 values.

-

Cytotoxicity Assessment: Evaluate the general cytotoxicity of the compound in non-cancerous cell lines to assess its therapeutic window.

Mechanism of Action (MoA) Studies

For confirmed hits, subsequent studies should focus on elucidating the mechanism of action.

Diagram 2: Potential Kinase Inhibition Signaling Pathway

Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.

Experimental Protocols for MoA Studies (Example: Anticancer Activity):

-

Kinase Profiling: If anticancer activity is observed, screen the compound against a broad panel of kinases to identify specific targets.

-

Western Blotting: Treat cancer cells with the compound and analyze the phosphorylation status of key proteins in suspected signaling pathways (e.g., PI3K/AKT/mTOR).

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase.

-

Apoptosis Assays: Employ techniques like Annexin V staining or caspase activity assays to determine if the compound induces programmed cell death.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its chemical architecture strongly suggests a high potential for a diverse range of therapeutic applications. The convergence of the morpholine, pyrrole, and benzoic acid moieties within a single scaffold presents a compelling case for its investigation as a novel anticancer, anti-inflammatory, or antimicrobial agent.

The experimental workflows outlined in this guide provide a clear and logical path forward for the comprehensive biological evaluation of this compound. The initial high-throughput screening will be instrumental in identifying the most promising avenues of activity, which can then be pursued through more detailed mechanism of action studies. The insights gained from such investigations will not only elucidate the therapeutic potential of this compound but also contribute to a deeper understanding of the structure-activity relationships of these important pharmacophoric groups.

References

- 1. ChEMBL: a large-scale bioactivity database for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. kaggle.com [kaggle.com]

- 4. Synthesis and in vitro and in vivo antitumor activity of 2-phenylpyrroloquinolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro and in-silico studies based discovery of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines as promising DNA gyrase inhibitors | Imran | Advancements in Life Sciences [als-journal.com]

An In-Depth Technical Guide to the Discovery and Synthesis of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis history of the novel compound, 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. Initially disclosed in the patent literature as a potential therapeutic agent, this molecule represents an interesting scaffold in medicinal chemistry. This document will detail its origins, the key innovators behind its creation, and a thorough examination of its synthesis as described in the primary patent literature. The guide will also present a detailed, step-by-step experimental protocol for its preparation, offering valuable insights for researchers engaged in the fields of chemical synthesis and drug discovery.

Introduction: Unveiling a Novel Scaffold

The compound this compound, with the chemical formula C15H16N2O3 and a molecular weight of 272.30 g/mol , is a unique molecule featuring a benzoic acid core substituted with both a morpholine and a pyrrole moiety.[1] Its discovery is rooted in the relentless pursuit of novel chemical entities with potential therapeutic applications. The strategic combination of these heterocyclic systems on a central benzoic acid ring suggests a deliberate design to explore specific interactions with biological targets. The morpholine group is a common feature in many approved drugs, often imparting favorable physicochemical properties such as improved solubility and metabolic stability. The pyrrole ring, another important pharmacophore, is present in numerous natural products and synthetic drugs with a wide range of biological activities. The juxtaposition of these functionalities makes this compound a compound of significant interest for further investigation in drug discovery programs.

The Genesis: A Tale of Inventiveness

The discovery of this compound is documented in the international patent application WO2005075454A1, titled "Aminobenzoic acid derivatives and their use as inhibitors of the production of cytokines". This patent was filed by Vertex Pharmaceuticals Incorporated, a prominent player in the field of drug discovery and development.[2][3] The inventors credited with this discovery are Paul A. S. Breiding, Jason M. Elliott, and David M. Goldstein.

The patent discloses a broad genus of aminobenzoic acid derivatives, with this compound being one of the specifically exemplified compounds. The primary utility claimed for these compounds is their ability to inhibit the production of cytokines, particularly tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These cytokines are key mediators of the inflammatory response, and their overproduction is implicated in a wide range of diseases, including autoimmune disorders and chronic inflammatory conditions. The invention of this class of compounds, therefore, represents a focused effort to develop novel anti-inflammatory agents.

The Synthetic Blueprint: From Conception to Realization

The synthesis of this compound, as detailed in the patent literature, follows a logical and efficient multi-step pathway. The core of the synthesis involves the construction of the substituted benzoic acid backbone, followed by the introduction of the morpholine and pyrrole functionalities.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound is depicted below. The final molecule can be envisioned as being assembled from a suitably functionalized aminobenzoic acid precursor. The morpholine and pyrrole rings can be introduced through nucleophilic substitution and condensation reactions, respectively.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the procedures described in the patent literature.

Step 1: Synthesis of Methyl 2-fluoro-5-nitrobenzoate

The synthesis commences with the esterification of 2-fluoro-5-nitrobenzoic acid. This is a standard procedure to protect the carboxylic acid functionality and prevent it from interfering in subsequent reactions.

-

Reaction: 2-fluoro-5-nitrobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

-

Rationale: The acidic conditions protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by using an excess of methanol.

Step 2: Synthesis of Methyl 5-amino-2-morpholinobenzoate

This step involves a nucleophilic aromatic substitution reaction to introduce the morpholine moiety, followed by the reduction of the nitro group to an amine.

-

Reaction: Methyl 2-fluoro-5-nitrobenzoate is treated with morpholine in a suitable solvent, such as dimethylformamide (DMF), often in the presence of a base like potassium carbonate. The resulting nitro intermediate is then reduced to the corresponding amine using a standard reducing agent, for example, tin(II) chloride or catalytic hydrogenation.

-

Rationale: The fluorine atom, being a good leaving group, is displaced by the nucleophilic morpholine. The subsequent reduction of the nitro group is a crucial step to install the amino functionality required for the next reaction.

Step 3: Synthesis of Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate

The pyrrole ring is constructed in this step using the Paal-Knorr pyrrole synthesis.

-

Reaction: Methyl 5-amino-2-morpholinobenzoate is reacted with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst, typically acetic acid, at elevated temperatures.

-

Rationale: Under acidic conditions, 2,5-dimethoxytetrahydrofuran hydrolyzes to form succinaldehyde in situ. The primary amine of the aminobenzoate derivative then undergoes a condensation reaction with the two carbonyl groups of succinaldehyde, followed by cyclization and dehydration to form the aromatic pyrrole ring.

Step 4: Synthesis of this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

-

Reaction: Methyl 2-morpholino-5-(1H-pyrrol-1-yl)benzoate is treated with a base, such as lithium hydroxide or sodium hydroxide, in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol. The reaction mixture is then acidified to precipitate the final product.

-

Rationale: The hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses to give the carboxylate salt, which upon acidification yields the final carboxylic acid.

References

"2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid" molecular weight and formula

An In-depth Technical Guide to 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid: A Versatile Scaffold for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound with significant potential in medicinal chemistry and drug development. We will explore its fundamental physicochemical properties, outline plausible synthetic and characterization methodologies, and discuss its applications as a molecular scaffold. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who are interested in leveraging novel chemical entities for the design of next-generation therapeutics.

Introduction: A Molecule of Interest

This compound is a unique organic molecule that incorporates three key functional groups onto a central benzoic acid ring: a morpholine moiety, a pyrrole ring, and a carboxylic acid. This distinct combination of structural features makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.

-

The Morpholine Group: The morpholine ring is a common substituent in many approved drugs. Its inclusion in a molecule can enhance aqueous solubility, improve pharmacokinetic profiles, and introduce a basic nitrogen center for salt formation, which is often desirable for drug formulation.

-

The Pyrrole Ring: Pyrrole is a five-membered aromatic heterocycle that is a core component of numerous biologically active natural products and synthetic drugs.[1] It can participate in various non-covalent interactions with biological targets, such as hydrogen bonding and π-stacking.

-

The Benzoic Acid Core: The carboxylic acid group provides a convenient handle for further chemical modification, such as the formation of amides or esters.[2] This allows for the straightforward expansion of the molecular structure to explore structure-activity relationships (SAR).

The strategic arrangement of these three groups makes this compound a compelling starting point for creating libraries of compounds for screening against various biological targets.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [3][4][5] |

| Molecular Weight | 272.30 g/mol | [3][5] |

| IUPAC Name | 2-morpholin-4-yl-5-pyrrol-1-ylbenzoic acid | [4][5] |

| CAS Number | 690632-76-9 | [3][4] |

| Canonical SMILES | O=C(O)C1=CC(N2C=CC=C2)=CC=C1N1CCOCC1 | [4] |

| InChI Key | ANQJKFVOUAXTCA-UHFFFAOYSA-N | [4] |

Below is a 2D representation of the molecular structure, generated using the DOT language.

Caption: 2D structure of this compound.

Synthesis and Characterization

Proposed Synthetic Workflow

A logical synthetic strategy would involve a two-step nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling sequence.

Caption: Proposed general synthetic workflow.

Experimental Protocol (Hypothetical):

-

Step 1: Synthesis of 2-morpholino-5-bromobenzoic acid.

-

To a solution of 2-fluoro-5-bromobenzoic acid in a suitable polar aprotic solvent (e.g., DMSO or DMF), add morpholine and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, perform an aqueous workup, acidifying the aqueous layer to precipitate the product, which can be collected by filtration.

-

-

Step 2: Synthesis of this compound.

-

Combine the intermediate from Step 1 with pyrrole in a suitable solvent (e.g., toluene or dioxane).

-

Add a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃).

-

Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) and monitor the reaction progress.

-

After completion, perform a standard workup, including filtration to remove the catalyst, followed by extraction and purification.

-

-

Purification:

-

The crude product would likely be purified using silica gel column chromatography.

-

Further purification could be achieved by recrystallization from an appropriate solvent system to yield the final compound with high purity.

-

Structural Characterization

To confirm the identity and purity of the synthesized compound, a suite of analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the aromatic protons on the benzoic acid and pyrrole rings, as well as the methylene protons of the morpholine ring. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR would display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid.[1]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition (C₁₅H₁₆N₂O₃).

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak), the C=O stretch of the carbonyl group, and C-N and C-O stretches associated with the morpholine and pyrrole moieties.[1]

Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile scaffold for the generation of novel chemical entities. Its structure is well-suited for fragment-based and scaffold-hopping approaches in drug design.

Caption: Role as a scaffold for generating diverse chemical libraries.

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The pyrrole and benzoic acid components of this scaffold can be elaborated to interact with the hinge region and other key residues, while the morpholine group can project into the solvent-exposed region to enhance solubility and selectivity.

Building Block for CNS-Active Agents

The ability of the morpholine group to improve physicochemical properties is particularly valuable for developing drugs that need to cross the blood-brain barrier. By modifying the carboxylic acid, this scaffold could be used to create novel compounds for neurological targets.

Prodrug Strategies

The carboxylic acid functionality is an ideal site for creating prodrugs.[6] For instance, esterification could mask the polar acid group, potentially improving oral bioavailability. These ester prodrugs would then be hydrolyzed by esterases in the body to release the active parent compound.[2]

Conclusion

This compound represents a well-designed molecular scaffold that combines several features known to be favorable in drug molecules. Its straightforward, albeit hypothetical, synthesis and the presence of a modifiable carboxylic acid handle make it an attractive starting point for medicinal chemistry campaigns. Researchers and drug development professionals can utilize this compound as a versatile building block to generate diverse libraries of novel compounds, accelerating the discovery of new therapeutic agents across a range of diseases.

References

- 1. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid | MDPI [mdpi.com]

- 2. Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound , 97% , 690632-76-9 - CookeChem [cookechem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. This compound | C15H16N2O3 | CID 2814298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

"2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid" potential therapeutic targets

As a Senior Application Scientist, this guide outlines a comprehensive strategy for the identification and validation of potential therapeutic targets for the novel chemical entity, 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid. Given the absence of published data on this specific molecule, this document serves as a roadmap for its initial characterization and target deconvolution, leveraging established and cutting-edge methodologies in drug discovery.

Introduction: Deconstructing a Novel Chemical Entity

The compound this compound presents a unique amalgamation of chemical motifs known to be biologically active. A systematic approach to identifying its therapeutic targets begins with an analysis of its constituent parts:

-

Benzoic Acid Scaffold: A common feature in many pharmaceuticals, often involved in binding to protein targets through hydrogen bonding and ionic interactions.

-

Morpholine Ring: A saturated heterocycle frequently incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. It can also participate in crucial hydrogen bonding interactions with protein targets.

-

Pyrrole Moiety: A five-membered aromatic heterocycle that can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological macromolecules.

The combination of these fragments suggests a high potential for interaction with a range of biological targets. This guide details a multi-pronged approach, commencing with computational predictions and progressing through in vitro and cell-based assays to unbiased proteomic screening and final target validation.

Part 1: In Silico Target Prediction and Prioritization

The initial phase of target discovery for a novel compound involves computational, or in silico, methods to predict potential protein targets based on its chemical structure. This cost-effective approach narrows down the experimental search space and generates initial hypotheses.

The workflow begins with generating a high-quality 3D conformer of the molecule. This structure is then used as a query against various target prediction databases and algorithms.

Key Methodologies:

-

Ligand-Based Pharmacophore Modeling: This involves comparing the 3D structure of this compound to databases of known active compounds. Servers like PharmMapper and ZINCPharmer can identify other molecules with similar pharmacophoric features, thereby suggesting potential targets.

-

Reverse Docking and Target Prediction: Algorithms can screen the compound against a library of 3D protein structures. Target prediction servers such as SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to predict the most likely protein targets.

-

Molecular Docking: Once a prioritized list of potential targets is generated, molecular docking simulations can be performed to model the binding pose and estimate the binding affinity of the compound within the active site of these proteins. This provides a structural basis for the predicted interaction.

Caption: In Silico workflow for initial target hypothesis generation.

Part 2: Focused In Vitro Target Screening

Based on the in silico predictions and the general prevalence of the compound's chemical motifs in known drugs, a focused in vitro screening campaign is the next logical step. This involves testing the compound directly against panels of purified proteins from major drug target classes.

| Target Class | Rationale for Screening | Representative Assay |

| Kinases | The morpholine moiety is present in several known kinase inhibitors (e.g., Gefitinib). | ADP-Glo™ Kinase Assay |

| G-Protein Coupled Receptors (GPCRs) | The aromatic and heterocyclic nature of the compound suggests potential for GPCR interaction. | Radioligand Binding Assay |

| Ion Channels | Benzoic acid derivatives have been reported to modulate ion channel activity. | Patch-Clamp Electrophysiology |

| Nuclear Receptors | The overall structure may allow for binding to the ligand-binding domains of nuclear receptors. | LanthaScreen™ TR-FRET Coactivator Assay |

Protocol: ADP-Glo™ Kinase Assay for Profiling

This protocol outlines a general procedure for screening this compound against a panel of kinases.

Objective: To determine if the compound inhibits the activity of a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Kinase of interest

-

Kinase-specific substrate

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

Compound stock solution (e.g., 10 mM in DMSO)

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

ATP

-

White, opaque 384-well assay plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the appropriate kinase buffer. Include a DMSO-only control.

-

Kinase Reaction: a. To each well of the 384-well plate, add 2.5 µL of the compound dilution. b. Add 5 µL of a 2X kinase/substrate mixture. c. Initiate the reaction by adding 2.5 µL of 4X ATP solution. The final reaction volume is 10 µL. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

ADP Detection: a. Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. d. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Read the luminescence on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value if significant inhibition is observed.

Part 3: Cell-Based Phenotypic and Pathway Analysis

Observing the effect of this compound on whole cells provides a more physiologically relevant context and can reveal its functional consequences.

Initial Phenotypic Screens:

-

Cell Viability/Proliferation Assays (e.g., MTS, CellTiter-Glo®): To determine if the compound has cytotoxic or cytostatic effects on various cancer and non-cancer cell lines.

-

Apoptosis Assays (e.g., Caspase-Glo® 3/7 Assay): To assess if the compound induces programmed cell death.

If a consistent phenotypic effect is observed, the next step is to investigate the underlying molecular mechanisms by examining key signaling pathways.

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Protocol: Western Blot for Phospho-ERK Analysis

Objective: To determine if the compound inhibits the MAPK/ERK pathway by measuring the phosphorylation level of ERK.

Materials:

-

Cell line of interest (e.g., A549, HeLa)

-

Complete cell culture medium

-

Growth factor (e.g., EGF) for stimulation

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting equipment

Procedure:

-

Cell Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with various concentrations of the compound or DMSO for 1-2 hours. d. Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

-

Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate. d. Determine protein concentration using a BCA assay.

-

Western Blotting: a. Separate 20-30 µg of protein per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging and Analysis: a. Acquire the image using a chemiluminescence imaging system. b. Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading. c. Quantify the band intensities to determine the relative change in ERK phosphorylation upon compound treatment.

Part 4: Unbiased Target Identification via Chemical Proteomics

While the previous methods test hypotheses, unbiased approaches aim to identify direct binding partners of the compound without prior assumptions. Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful technique for this purpose.

The core principle involves immobilizing a derivative of the compound onto a solid support (e.g., beads), incubating it with a cell lysate, and then identifying the proteins that specifically bind to the compound.

Caption: Workflow for unbiased target identification using AC-MS.

Part 5: Target Validation

The final and most critical phase is to validate the candidate targets identified through the screening and proteomic efforts. Validation confirms that the observed biological effect of the compound is a direct result of its interaction with the proposed target.

Key Validation Methods:

-

Cellular Thermal Shift Assay (CETSA): Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment, providing strong evidence of direct engagement.

-

Genetic Knockdown/Knockout: Using siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein. If the compound's effect is diminished in these modified cells, it validates the target's role in the compound's mechanism of action.

-

Enzymatic or Binding Assays with Recombinant Protein: Confirming the direct interaction and functional modulation using purified recombinant protein of the candidate target.

Conclusion

The journey to uncover the therapeutic targets of a novel compound like this compound is a systematic and iterative process. By integrating computational predictions with focused in vitro screening, cell-based functional assays, and unbiased chemical proteomics, researchers can build a robust case for a specific mechanism of action. Each step, from initial hypothesis generation to final target validation, is essential for progressing a novel chemical entity toward potential therapeutic application. This structured approach maximizes the probability of success while ensuring scientific rigor and a thorough understanding of the compound's biological activity.

"2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid" in vitro screening results

An In-Depth Technical Guide to the In Vitro Screening of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid

This guide provides a comprehensive overview of the preclinical in vitro screening cascade for the novel small molecule, this compound (hereafter referred to as Compound X). The methodologies, data interpretation, and strategic decisions outlined herein are designed to rigorously characterize the compound's biological activity, potency, selectivity, and potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the identification and validation of new therapeutic candidates.

Introduction: Rationale and Strategic Approach

The chemical scaffold of Compound X, featuring a morpholine ring, a pyrrole moiety, and a benzoic acid group, suggests potential interactions with a variety of biological targets. The presence of the morpholine group, a common feature in many approved kinase inhibitors, prompted an initial hypothesis-driven screening campaign against the human kinome. This guide details the logical progression from broad, high-throughput screening to more focused mechanistic and cell-based assays, providing a robust framework for evaluating the therapeutic potential of Compound X.

The core of our evaluation strategy is a multi-tiered approach, ensuring that resources are directed toward the most promising activities. This cascade begins with a wide net cast across a panel of kinases to identify initial hits, followed by dose-response studies to confirm potency and selectivity. Subsequently, cell-based assays are employed to verify target engagement in a more physiologically relevant context and to assess the compound's impact on cellular proliferation and viability.[1][2]

Biochemical Screening: Primary Target Identification and Potency

The initial phase of the screening process is designed to identify direct molecular targets of Compound X through biochemical assays. These cell-free systems provide a clean and direct measure of the compound's ability to modulate the activity of purified enzymes.[3][4]

Primary Kinase Panel Screening

To broadly assess the kinase inhibitory potential of Compound X, a primary screen was conducted against a panel of over 400 human kinases. This high-throughput screen utilized a single high concentration of the compound (10 µM) to identify any significant inhibitory activity.

Workflow for Primary Kinase Panel Screening

References

An In-Depth Technical Guide to the Exploration of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic Acid Analogues and Derivatives

Abstract

The 2-morpholinobenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a modulator of critical biological pathways. This technical guide provides a comprehensive exploration of this scaffold, with a specific focus on "2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid" and its analogues. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this promising class of compounds. The primary biological target identified for this scaffold is phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in various oncogenic signaling pathways. This guide details the rationale behind the design of these inhibitors, provides step-by-step experimental protocols for their synthesis and evaluation, and discusses their potential for further development as therapeutic agents.

Introduction: The 2-Morpholinobenzoic Acid Scaffold - A Privileged Core in Drug Discovery

The morpholine moiety is a ubiquitous heterocyclic motif in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, including aqueous solubility and metabolic stability. When integrated into a benzoic acid framework, it forms the 2-morpholinobenzoic acid core, a versatile scaffold for the development of a diverse range of bioactive molecules.

Recent research has identified this scaffold as a potent inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC)[1][2]. PC-PLC is a key enzyme that hydrolyzes phosphatidylcholine to generate the second messengers phosphocholine and diacylglycerol (DAG). The dysregulation of PC-PLC activity and the subsequent overproduction of DAG are linked to the activation of several oncogenic signaling cascades, including those mediated by protein kinase C (PKC), NF-κB, and mitogen-activated protein kinases (MAPK)[3]. Consequently, the inhibition of PC-PLC presents a compelling strategy for the development of novel anticancer therapeutics.

This guide will focus on the exploration of analogues and derivatives of "this compound," a specific embodiment of this promising scaffold. While detailed biological data for this exact molecule is not extensively available in the public domain, this guide will leverage the wealth of information on closely related analogues to provide a comprehensive and predictive framework for its investigation.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of this compound and its analogues can be approached through a modular strategy, allowing for the introduction of diverse substituents to explore the structure-activity landscape. A plausible and efficient synthetic route is proposed below, based on established organic chemistry principles such as the Ullmann condensation and the Paal-Knorr or Clauson-Kass pyrrole synthesis[4][5][6][7][8].

Proposed Synthesis of this compound

The synthesis commences with the introduction of the morpholine moiety onto a suitably substituted benzoic acid derivative, followed by the formation of the pyrrole ring.

Step 1: Synthesis of 2-morpholino-5-aminobenzoic acid

A common starting material is 2-chloro-5-nitrobenzoic acid. The morpholine ring can be introduced via a nucleophilic aromatic substitution reaction. This is followed by the reduction of the nitro group to an amine, which will serve as the attachment point for the pyrrole ring.

Step 2: Formation of the Pyrrole Ring

The pyrrole ring can be constructed from the 5-amino group using either the Paal-Knorr synthesis or the Clauson-Kass reaction[5][6][7][8].

-

Paal-Knorr Pyrrole Synthesis: This method involves the condensation of the primary amine with a 1,4-dicarbonyl compound, such as 2,5-hexanedione, under acidic conditions to yield the pyrrole[2][9].

-

Clauson-Kass Pyrrole Synthesis: This reaction utilizes 2,5-dimethoxytetrahydrofuran as a precursor to the 1,4-dicarbonyl species, which then reacts with the primary amine in the presence of an acid catalyst[7][8].

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A General Procedure for Paal-Knorr Pyrrole Synthesis

This protocol provides a general method for the synthesis of a pyrrole derivative from an aniline precursor, which can be adapted for the synthesis of the target compound from 2-morpholino-5-aminobenzoic acid.

Objective: To synthesize a 1-aryl-2,5-dimethylpyrrole derivative.

Materials:

-

Substituted aniline (1.0 eq)

-

2,5-Hexanedione (1.1 eq)

-

Glacial acetic acid

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

To a solution of the substituted aniline (1.0 eq) in ethanol, add 2,5-hexanedione (1.1 eq).

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired pyrrole derivative.

Mechanism of Action: Targeting the PC-PLC Signaling Axis

The primary mechanism of action for the 2-morpholinobenzoic acid scaffold is the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC)[1][3].

The Role of PC-PLC in Cancer

PC-PLC is overexpressed in a variety of cancer cell lines and human tumors[1]. It catalyzes the hydrolysis of phosphatidylcholine into phosphocholine and diacylglycerol (DAG). DAG is a critical second messenger that activates a cascade of downstream signaling proteins, including:

-

Protein Kinase C (PKC): A family of kinases that regulate cell growth, proliferation, and differentiation.

-

NF-κB: A transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation.

-

Mitogen-Activated Protein Kinases (MAPK): A group of kinases that transduce extracellular signals to regulate a wide range of cellular processes, including proliferation and apoptosis.

By inhibiting PC-PLC, 2-morpholinobenzoic acid derivatives effectively block the production of DAG, thereby attenuating these pro-oncogenic signaling pathways and leading to a reduction in cancer cell proliferation and survival[3].

The following diagram illustrates the PC-PLC signaling pathway and the point of intervention by 2-morpholinobenzoic acid inhibitors:

Caption: The PC-PLC signaling pathway and its inhibition by 2-morpholinobenzoic acid derivatives.

Structure-Activity Relationship (SAR) Exploration

The potency and selectivity of 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors are highly dependent on their substitution pattern. Extensive SAR studies on related analogues, particularly 2-morpholino-5-N-benzylamino benzoic acids, have provided valuable insights for the design of new and improved inhibitors[1].

Key Structural Features for Activity

The following table summarizes the key SAR findings for the 2-morpholinobenzoic acid scaffold as PC-PLC inhibitors, with a focus on antiproliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer)[1].

| Position | Modification | Impact on Activity | Rationale |

| 1-Position | Carboxylic Acid vs. Hydroxamic Acid | Hydroxamic acids generally show increased antiproliferative activity. | The hydroxamic acid moiety is a strong zinc-binding group, leading to enhanced chelation of the catalytic zinc ions in the active site of PC-PLC[1]. |

| 2-Position | Morpholine Ring | Essential for activity. | The nitrogen atom of the morpholine ring is believed to be crucial for binding to the enzyme[1]. |

| 5-Position | N-benzylamino Group | A key pharmacophoric element. | Provides a scaffold for further substitutions to optimize binding and physicochemical properties. |

| N-benzyl Ring | Halogen Substitution (e.g., Cl, F) | Generally increases potency. | Halogen substituents can enhance binding through favorable interactions in the active site and can also improve metabolic stability. |

| N-benzyl Bridge | Methylation | Can increase biological activity. | Methylation may lock the conformation of the molecule into a more favorable binding pose. |

The Role of the 5-(1H-pyrrol-1-yl) Moiety

While specific SAR data for the 5-pyrrol-1-yl substitution is limited, we can extrapolate from the known SAR of the scaffold. The pyrrole ring is a bioisostere of the phenyl ring and can participate in similar π-stacking interactions within the enzyme's active site. Furthermore, the pyrrole nitrogen can act as a hydrogen bond donor or acceptor, potentially forming additional interactions that could enhance binding affinity. The exploration of different substituents on the pyrrole ring itself would be a logical next step in optimizing the activity of this subclass of inhibitors.

Biological Evaluation: A Step-by-Step Guide

The biological evaluation of novel 2-morpholinobenzoic acid derivatives involves a series of in vitro assays to determine their enzyme inhibitory activity and their effects on cancer cell proliferation.

In Vitro PC-PLC Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PC-PLC. A common method utilizes a fluorogenic substrate that releases a fluorescent signal upon cleavage by the enzyme.

Experimental Protocol: Amplex Red PC-PLC Assay

Materials:

-

Amplex Red PC-PLC assay kit

-

Purified PC-PLC enzyme (e.g., from Bacillus cereus)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture containing the Amplex Red reagent, horseradish peroxidase, choline oxidase, and the PC-PLC substrate (e.g., phosphatidylcholine).

-

Add the test compound at various concentrations to the wells of the microplate.

-

Initiate the reaction by adding the purified PC-PLC enzyme to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).

-

Measure the fluorescence intensity at regular intervals using a microplate reader (excitation/emission ~570/585 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell Proliferation Assays

These assays are used to assess the cytostatic or cytotoxic effects of the compounds on cancer cell lines. The MTT and SRB assays are two commonly used colorimetric methods.

Experimental Protocol: MTT Assay

Objective: To determine the effect of a test compound on the proliferation of a cancer cell line.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium and supplements

-

Test compound dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Absorbance microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Pharmacokinetic Considerations and Future Directions

For a drug candidate to be successful, it must possess not only potent biological activity but also favorable pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion).

Preliminary ADME Profiling

Initial in vitro assays can provide valuable information on the ADME profile of a compound. These include:

-

Solubility: The ability of a compound to dissolve in aqueous solutions, which is crucial for absorption.

-

Permeability: The ability of a compound to cross biological membranes, often assessed using Caco-2 cell monolayers.

-

Metabolic Stability: The susceptibility of a compound to metabolism by liver enzymes, typically evaluated using liver microsomes or hepatocytes.

Studies on 2-morpholino-5-N-benzylamino benzoic acid derivatives have shown that this scaffold can possess a high degree of stability in rat liver microsomes, which is a promising characteristic for further development[1].

Future Directions

The 2-morpholinobenzoic acid scaffold, and specifically the this compound subclass, represents a promising starting point for the development of novel anticancer agents. Future research efforts should focus on:

-

Synthesis and evaluation of a focused library of this compound analogues to establish a detailed SAR for this subclass.

-

In-depth investigation of the mechanism of action, including the effects on downstream signaling pathways in various cancer cell lines.

-

Comprehensive ADME and pharmacokinetic profiling of lead compounds to assess their drug-like properties.

-

In vivo efficacy studies in animal models of cancer to validate the therapeutic potential of this compound class.

-

Exploration of other potential therapeutic applications, such as in inflammatory diseases or neurodegenerative disorders, where PC-PLC has also been implicated[10].

Conclusion

This technical guide has provided a comprehensive overview of the this compound scaffold and its analogues as a promising class of PC-PLC inhibitors. By leveraging a deep understanding of the synthesis, mechanism of action, and structure-activity relationships of this scaffold, researchers and drug development professionals are well-equipped to further explore and optimize these compounds for potential therapeutic applications, particularly in the field of oncology. The modular nature of the synthesis and the clear SAR trends provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Pyrrole synthesis [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-morpholino-5-(1H-pyrrol-1-yl)benzoic acid: An Application Note and Protocol

Abstract